Chiral Identity Verification: Specific Rotation of (2S)- vs (2R)-Enantiomer
The (2S)-enantiomer exhibits a positive specific rotation, clearly distinguishing it from the levorotatory (2R)-enantiomer. This optical property serves as a primary identity and purity marker for procurement and analytical verification [1].
| Evidence Dimension | Specific rotation ([α]25°D) of dihydrochloride salt |
|---|---|
| Target Compound Data | +3.21 ± 0.06° |
| Comparator Or Baseline | R-(-)-2-hydroxyputrescine·2HCl: -3.3° |
| Quantified Difference | Opposite sign and ~3.3° magnitude difference |
| Conditions | c = 5%, H2O |
Why This Matters
Specific rotation is the definitive analytical parameter to confirm enantiomeric identity and assess chiral purity upon receipt, ensuring the correct stereoisomer is used for chirality-dependent applications.
- [1] Kullnig, R. K., Rosano, C. L., Coulter, M. E., & Hurwitz, C. (1971). Configuration of 2-Hydroxyputrescine. Journal of Biological Chemistry, 246(7), 2487-2488. View Source
